N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features a complex structure with multiple functional groups. This compound includes furan, thiophene, and phenoxy groups, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-ylmethylamine, 4-(propan-2-yl)phenol, and thiophene-2-ylmethylamine. These intermediates can then be reacted under specific conditions to form the final product. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. For example, the furan and thiophene groups may interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide include other acetamide derivatives with furan, thiophene, and phenoxy groups. Examples include:
- N-(furan-2-ylmethyl)-2-[4-(methyl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide
- N-(furan-2-ylmethyl)-2-[4-(ethyl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23NO3S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H23NO3S/c1-16(2)17-7-9-18(10-8-17)25-15-21(23)22(13-19-5-3-11-24-19)14-20-6-4-12-26-20/h3-12,16H,13-15H2,1-2H3 |
InChI Key |
DASMKXOYFZSAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3 |
Origin of Product |
United States |
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